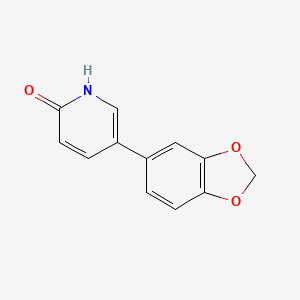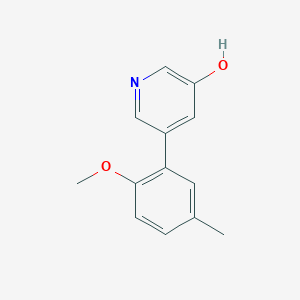
5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxyphenyl)-3-hydroxypyridine (5-EPHP) is an organic compound that is used in a variety of scientific research applications, including drug development, environmental research, and biochemistry. It is a white crystalline solid with a melting point of 136-139 °C and a boiling point of 296-298 °C. The compound is also soluble in water and ethanol. 5-EPHP is a member of the pyridine family, which includes other compounds such as pyridoxine and pyridoxal.
Applications De Recherche Scientifique
5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications, including drug development, environmental research, and biochemistry. In drug development, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used as a substrate for the synthesis of several novel compounds, including inhibitors of the enzyme cyclooxygenase-2 (COX-2). In environmental research, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used as a model compound to study the degradation of organic pollutants in aquatic systems. In biochemistry, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used to study the structure and function of enzymes involved in the metabolism of xenobiotics.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity can lead to decreased inflammation and pain relief.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% are not well understood. However, it has been suggested that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), leading to decreased inflammation and pain relief. In addition, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. For example, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
Future research on 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further studies should be conducted to better understand the biochemical and physiological effects of the compound. Other potential areas of research include exploring the compound’s potential use as an environmental pollutant degradation agent and studying its interactions with other compounds.
Méthodes De Synthèse
5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% can be synthesized from the reaction of 3-ethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is conducted in aqueous media and yields 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% as the major product. The reaction is typically carried out at a temperature of 80-90 °C and can be completed in less than 3 hours.
Propriétés
IUPAC Name |
5-(3-ethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-5-3-4-10(7-13)11-6-12(15)9-14-8-11/h3-9,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKUFIRZGNXCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682790 |
Source


|
| Record name | 5-(3-Ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-79-4 |
Source


|
| Record name | 5-(3-Ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














